

Spectroscopic data for 2,3-Dihydrofuran (NMR, IR, MS)

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Compound of Interest

Compound Name: 2,3-Dihydrofuran

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2,3-Dihydrofuran**

Introduction

2,3-Dihydrofuran (C₄H₆O, MW: 70.09 g/mol) is a heterocyclic organic compound and one of the simplest enol ethers.[1][2] As a volatile, colorless liquid, it serves as a versatile intermediate in various chemical syntheses, including the formation of more complex furan derivatives and in cycloaddition reactions.[2] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a detailed analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular structure of **2,3-dihydrofuran**. The interpretation herein is grounded in established principles of spectroscopy, offering researchers a definitive reference for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For **2,3-dihydrofuran**, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** A sample of **2,3-dihydrofuran** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform

(CDCl₃).

- Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition Parameters (¹H NMR): Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).
- Acquisition Parameters (¹³C NMR): A proton-decoupled experiment is typically run to produce a spectrum with singlets for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2,3-dihydrofuran** shows three distinct signals corresponding to the three unique proton environments in the molecule.

Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-5 (CH ₂)	~4.3	Triplet	~9.5	2H
H-4 (CH ₂)	~2.6	Triplet	~9.5	2H
H-2 (=CH)	~6.3	Triplet	~2.0	1H
H-3 (=CH)	~5.0	Triplet	~2.0	1H

Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. Data is synthesized from typical values for this structural motif.[\[3\]](#)[\[4\]](#)

Spectral Interpretation (¹H NMR): The proton at the C-2 position is the most deshielded (~6.3 ppm) due to its vinylic nature and direct attachment to the electron-withdrawing oxygen atom. The proton at C-3 (~5.0 ppm) is also vinylic but is less deshielded as it is further from the oxygen. The two methylene groups (CH₂) at C-4 and C-5 are in the aliphatic region. The

protons at C-5 (~4.3 ppm) are adjacent to the oxygen and are therefore shifted further downfield compared to the protons at C-4 (~2.6 ppm). The triplet multiplicity for all signals arises from coupling to adjacent CH₂ or CH groups.

Caption: ¹H NMR assignments for **2,3-Dihydrofuran**.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum displays four signals, one for each unique carbon atom.

Signal Assignment	Chemical Shift (δ, ppm)
C-2	~145
C-3	~100
C-5	~70
C-4	~30

Data is referenced from ChemicalBook for a spectrum recorded in CDCl₃.[\[5\]](#)

Spectral Interpretation (¹³C NMR): The two sp² hybridized (olefinic) carbons are found furthest downfield. C-2 (~145 ppm) is significantly deshielded because it is directly bonded to the electronegative oxygen atom. C-3 (~100 ppm) appears further upfield. Of the two sp³ hybridized carbons, C-5 (~70 ppm) is deshielded by the adjacent oxygen atom, while C-4 (~30 ppm) is a typical aliphatic methylene carbon.

Caption: ¹³C NMR assignments for **2,3-Dihydrofuran**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** For a liquid sample like **2,3-dihydrofuran**, the spectrum can be obtained neat. A drop of the liquid is placed between two salt (NaCl or KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Acquisition:** A background spectrum is collected first, followed by the sample spectrum. The instrument measures the transmittance or absorbance of IR radiation over a range, typically 4000-400 cm^{-1} .

IR Spectral Data

The IR spectrum of **2,3-dihydrofuran** is characterized by several key absorption bands.^{[6][7]}

Wavenumber (cm^{-1})	Intensity	Vibrational Mode Assignment
~3100	Medium	=C-H Stretch (vinylic)
~2950-2850	Strong	C-H Stretch (aliphatic)
~1620	Strong	C=C Stretch (enol ether)
~1140	Strong	C-O Stretch (enol ether)

Data is compiled from the NIST Chemistry WebBook.^[6]

Spectral Interpretation (IR): The presence of both sp^2 and sp^3 hybridized C-H bonds is confirmed by the absorptions just above and below 3000 cm^{-1} , respectively. The strong peak around 1620 cm^{-1} is highly characteristic of the carbon-carbon double bond of the enol ether system. Another key feature is the strong C-O stretching vibration around 1140 cm^{-1} , which is typical for ethers.

Caption: Key IR vibrational modes for **2,3-Dihydrofuran**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps to determine the molecular weight and deduce structural features.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** A small amount of the volatile sample is introduced into the mass spectrometer, where it is vaporized.
- **Ionization:** Electron Ionization (EI) is a common method. The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged radical ion known as the molecular ion ($M^{+\bullet}$).
[8]
- **Fragmentation:** The high energy of the molecular ion causes it to be unstable, and it fragments into smaller, charged ions and neutral radicals.
- **Detection:** The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. A detector then records the abundance of each ion.

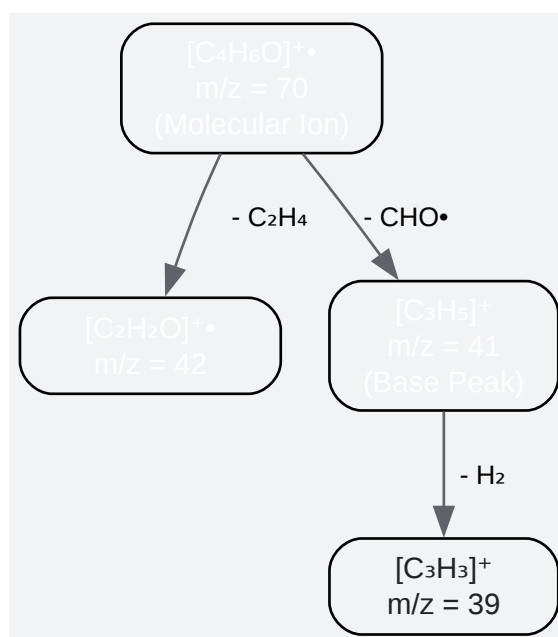
Mass Spectral Data

The EI mass spectrum of **2,3-dihydrofuran** shows a clear molecular ion and a characteristic fragmentation pattern.
[9]

m/z	Relative Intensity	Proposed Fragment Identity
70	High	$[C_4H_6O]^{+\bullet}$ (Molecular Ion)
42	High	$[C_3H_6]^{+\bullet}$ or $[C_2H_2O]^{+\bullet}$
41	Base Peak	$[C_3H_5]^+$ (Allyl cation)
39	High	$[C_3H_3]^+$ (Propargyl cation)

Data is compiled from the NIST Mass Spectrometry Data Center.
[9][10]

Spectral Interpretation (MS): The peak at m/z 70 corresponds to the molecular weight of **2,3-dihydrofuran**, confirming its elemental formula.[9] The fragmentation process is key to structural analysis. The molecular ion can undergo cleavage to produce various fragments. The base peak at m/z 41 is likely the highly stable allyl cation, formed after ring-opening and rearrangement. The peak at m/z 42 could result from the loss of ethylene (C_2H_4) via a retro-Diels-Alder-type reaction. The ion at m/z 39 is a common fragment in many organic molecules, corresponding to the stable propargyl cation.[11][12]



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Caption: Proposed MS fragmentation pathways for **2,3-Dihydrofuran**.

Summary and Conclusion

The spectroscopic data for **2,3-dihydrofuran** provide a cohesive and definitive structural portrait. 1H and ^{13}C NMR spectroscopy precisely map the carbon-hydrogen framework, identifying the vinylic and aliphatic regions and the electronic influence of the oxygen atom. Infrared spectroscopy confirms the presence of key functional groups, notably the enol ether $C=C$ and $C-O$ bonds. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the molecule's cyclic ether structure. Together, these techniques offer a robust and self-validating system for the identification and

characterization of **2,3-dihydrofuran**, essential for its use in scientific research and drug development.

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